Cas no 1121610-09-0 (1-(4-fluoro-3-nitrophenyl)piperazine)

1-(4-fluoro-3-nitrophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluoro-3-nitrophenyl)piperazine
- 1121610-09-0
- EN300-1829334
- DTXSID301289323
- CS-0287241
- GS1674
-
- Inchi: 1S/C10H12FN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
- InChI Key: IZPSOOWRYRIJNE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1[N+](=O)[O-])N1CCNCC1
Computed Properties
- Exact Mass: 225.09135480g/mol
- Monoisotopic Mass: 225.09135480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 61.1Ų
1-(4-fluoro-3-nitrophenyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829334-1.0g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1829334-10.0g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1829334-0.1g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357911-1g |
1-(4-Fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 98% | 1g |
¥27424.00 | 2024-08-09 | |
Enamine | EN300-1829334-2.5g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1829334-0.05g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1829334-0.25g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1829334-1g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 1g |
$1172.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357911-100mg |
1-(4-Fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 98% | 100mg |
¥25975.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357911-50mg |
1-(4-Fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 98% | 50mg |
¥21228.00 | 2024-08-09 |
1-(4-fluoro-3-nitrophenyl)piperazine Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 1-(4-fluoro-3-nitrophenyl)piperazine
Introduction to 1-(4-fluoro-3-nitrophenyl)piperazine (CAS No. 1121610-09-0)
The compound 1-(4-fluoro-3-nitrophenyl)piperazine, identified by the CAS registry number CAS No. 1121610-09-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperazines, which are widely studied for their diverse applications in drug discovery and materials science.
Piperazines are six-membered ring structures containing two nitrogen atoms, making them highly versatile for various chemical modifications. The substitution pattern in 1-(4-fluoro-3-nitrophenyl)piperazine introduces unique electronic and steric properties, which are critical for its potential biological activity and chemical reactivity.
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions, depending on the starting materials and reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
In terms of applications, 1-(4-fluoro-3-nitrophenyl)piperazine has shown promise in the development of novel pharmaceutical agents. Its ability to modulate specific biological targets, such as kinases or G-protein coupled receptors (GPCRs), makes it a valuable lead compound in drug discovery programs targeting diseases like cancer, inflammation, and neurodegenerative disorders.
Recent studies have highlighted the importance of fluorine substitution in enhancing the pharmacokinetic properties of piperazine derivatives. The presence of a fluorine atom at the para position of the phenyl ring in this compound contributes to improved lipophilicity and metabolic stability, which are crucial for drug efficacy.
The nitro group at the meta position further enhances the compound's reactivity and selectivity in biochemical assays. This functional group can act as a directing moiety for subsequent chemical modifications, enabling the construction of more complex molecular architectures with tailored activities.
Moreover, computational chemistry tools have been instrumental in predicting the binding modes and bioavailability of CAS No. 1121610-09-0. Molecular docking studies have revealed favorable interactions with key residues in target proteins, providing insights into its mechanism of action.
In conclusion, 1-(4-fluoro-3-nitrophenyl)piperazine represents a valuable addition to the arsenal of chemical entities being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic and computational methodologies, positions it as a promising candidate for future drug development efforts.
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